molecular formula C28H25N5O B8282708 7-(dibenzylamino)-N-(3-pyridinylmethyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide

7-(dibenzylamino)-N-(3-pyridinylmethyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide

Cat. No. B8282708
M. Wt: 447.5 g/mol
InChI Key: UNQWGYZOGGNBOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(dibenzylamino)-N-(3-pyridinylmethyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C28H25N5O and its molecular weight is 447.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(dibenzylamino)-N-(3-pyridinylmethyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(dibenzylamino)-N-(3-pyridinylmethyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-(dibenzylamino)-N-(3-pyridinylmethyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide

Molecular Formula

C28H25N5O

Molecular Weight

447.5 g/mol

IUPAC Name

7-(dibenzylamino)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide

InChI

InChI=1S/C28H25N5O/c34-28(31-18-23-12-7-14-29-17-23)25-16-24-13-15-30-27(26(24)32-25)33(19-21-8-3-1-4-9-21)20-22-10-5-2-6-11-22/h1-17,32H,18-20H2,(H,31,34)

InChI Key

UNQWGYZOGGNBOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC=CC4=C3NC(=C4)C(=O)NCC5=CN=CC=C5

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CCOC(=O)c1cc2ccnc(N(Cc3ccccc3)Cc3ccccc3)c2[nH]1
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Synthesis routes and methods II

Procedure details

A mixture of ethyl 7-(dibenzylamino)-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (Reference Example 3) (634 mg, 1.64 mmol) and 3-(aminomethyl)pyridine (3.8 mL, 37 mmol) was heated neat at 100° C. for 72 h under N2. The mixture was cooled to room temperature and diluted with dichloromethane (150 mL) and water (100 mL). The layers were separated, and the aqueous layer was extracted with dichloromethane (2×50 mL). The combined organic extracts were dried (Na2SO4), filtered, and concentrated in vacuo. The residue was purified by chromatography (silica gel, gradient 50-70% ethyl acetate/hexanes) to provide 7-(dibenzylamino)-N-(3-pyridinylmethyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (364 mg, 49%) as an orange solid: Rf 0.08 (75:25 ethyl acetate/hexanes); mp 105-108° C.; 1H NMR (300 MHz, CDCl3) δ4.60 (2H, d, J=6.0 Hz), 4.89 (4H, s), 6.50 (1H, t, J=5.4 Hz), 6.71 (1H, s), 6.99 (1H, d, J=5.6 Hz), 7.28-7.31 (2H, m), 7.34-7.42 (9H, m), 7.64 (1H, d, J=7.8 Hz), 7.89 (1H, d, J=5.6 Hz), 8.55 (2H, s), 8.97 (1H, s); ESI MS m/z 448 [C28H25N5O+H]+; HPLC (Method A) >99% (AUC), tR=13.02 min.
Name
ethyl 7-(dibenzylamino)-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Quantity
634 mg
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3.8 mL
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150 mL
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100 mL
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